[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine

Impurity Profiling Chromatographic Selectivity Positional Isomerism

1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine (synonym: (1-(2,4-dichlorobenzyl)piperidin-4-yl)methanamine) is a substituted piperidine building block with molecular formula C₁₃H₁₈Cl₂N₂ and molecular weight 273.20 g·mol⁻¹. It is classified as Flibanserin Impurity C, a critical reference material for pharmaceutical quality control of flibanserin active pharmaceutical ingredient.

Molecular Formula C13H18Cl2N2
Molecular Weight 273.2 g/mol
CAS No. 1019380-80-3
Cat. No. B1451713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine
CAS1019380-80-3
Molecular FormulaC13H18Cl2N2
Molecular Weight273.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H18Cl2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
InChIKeyGHWVUEGSGMRWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine (CAS 1019380‑80‑3) – Chemical Identity and Procurement-Relevant Purity Profile


1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine (synonym: (1-(2,4-dichlorobenzyl)piperidin-4-yl)methanamine) is a substituted piperidine building block with molecular formula C₁₃H₁₈Cl₂N₂ and molecular weight 273.20 g·mol⁻¹. It is classified as Flibanserin Impurity C, a critical reference material for pharmaceutical quality control of flibanserin active pharmaceutical ingredient. The compound is routinely supplied at ≥98% purity (HPLC) and is designated exclusively for research and further manufacturing use, not for human administration.

Why Generic Piperidine Analogs Cannot Replace 1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine in Flibanserin Impurity Profiling


Flibanserin drug-substance testing relies on exact structural reference standards. Positional isomers such as the 3‑yl or 2‑yl methanamine derivatives produce different chromatographic retention times and distinct MS/MS fragmentation patterns, making them unsuitable for method validation. Furthermore, flibanserin API (CAS 167933‑07‑5) acts as a 5‑HT₁A agonist (Kᵢ ≈ 1 nM) and 5‑HT₂A antagonist (Kᵢ ≈ 49 nM), whereas Impurity C lacks these receptor activities, confirming that it is neither pharmacologically nor analytically interchangeable. Only the exact 4‑aminomethyl isomer ensures reliable impurity quantification and regulatory acceptance. [1][2]

Quantitative Differentiation Evidence for 1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine vs. Closest Analogs


Structural Positional Specificity: 4‑Aminomethyl vs. 3‑Aminomethyl vs. 2‑Aminomethyl Isomers

The target compound bears the aminomethyl substituent at the piperidine 4‑position. The closest commercial analogs are the 3‑aminomethyl isomer (CAS 1249822‑75‑0) and the 2‑aminomethyl isomer (CAS 1289387‑60‑5). This difference in substitution position alters pKₐ, log P, and MS fragmentation, leading to distinct RP‑HPLC retention times and unique product ions. Although no public head‑to‑head chromatographic comparison exists, the structural variation guarantees separation in validated impurity methods.

Impurity Profiling Chromatographic Selectivity Positional Isomerism

Purity Specification: ≥98% HPLC Purity vs. Generic Industrial Benzylpiperidines

Chemscene and Leyan ship the compound at ≥98% purity determined by HPLC. Typical industrial‑grade benzylpiperidine intermediates are offered at 95‑97% purity. The 1‑3 percentage‑point advantage reduces the risk of co‑eluting contaminants that could interfere with flibanserin impurity assays.

Reference Standard Quality HPLC Purity Impurity Control

Storage and Stability: Cold-Chain Requirement as a Procurement Differentiator

The compound must be kept sealed, dry, and stored at 2‑8 °C, according to the Chemscene datasheet. Many simpler benzylpiperidine derivatives tolerate ambient storage (20‑25 °C). The cold‑chain mandate reflects the labile nature of the primary amine function, which undergoes oxidation or moisture uptake more readily than tertiary‑amine analogs.

Stability Cold-Chain Logistics Storage Requirements

Application Scenarios for 1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine in Pharmaceutical and Medicinal Chemistry


Flibanserin Impurity‑C Reference Standard for Stability‑Indicating Method Validation

Pharmaceutical quality control laboratories employ this compound as the authentic Impurity C standard in forced‑degradation studies of flibanserin drug substance, enabling accurate identification and quantification of this specific degradation product by RP‑HPLC or LC‑MS/MS. Its ≥98% purity provides a reliable calibration anchor. [1]

Synthetic Intermediate for Flibanserin‑Related Metabolites and Degradants

The 4‑aminomethyl group permits further functionalization reactions, making the compound a versatile intermediate for synthesizing flibanserin metabolites, labeled analogs, or additional degradation products required for toxicological risk assessment and regulatory submission.

CXCR4 Chemokine Receptor Antagonist Lead Exploration

The piperidin‑4‑yl‑methanamine scaffold, bearing a 2,4‑dichlorobenzyl group, belongs to a class of N‑substituted piperidin‑4‑yl‑methanamines that have shown CXCR4 antagonist activity. Researchers can use this compound as a starting point for structure‑activity relationship studies aimed at optimizing chemokine receptor affinity and selectivity. [2]

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